
Benzoylformic acid
Overview
Description
Benzoylformic acid (phenylglyoxylic acid, C₈H₆O₃), an α-keto carboxylic acid, is characterized by a ketone group adjacent to a carboxylic acid moiety on a benzene ring . It serves as a critical intermediate in microbial catabolic pathways, particularly in the degradation of mandelic acid and lignin-derived aromatic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoylformic acid can be synthesized through several methods. One common method involves the oxidation of mandelic acid using sodium dichromate and sulfuric acid as oxidants . Another method involves the oxidation of styrene using a HBr/H2O2 system, which is considered an eco-friendly and efficient process .
Industrial Production Methods: In industrial settings, this compound is often produced by the hydrolysis of benzoyl cyanide . This method is favored due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Benzoylformic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to benzoic acid using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to mandelic acid using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Major Products Formed:
Oxidation: Benzoic acid
Reduction: Mandelic acid
Substitution: Various this compound derivatives
Scientific Research Applications
Catalysis
Benzoylformic acid has been utilized as a catalyst in various organic reactions. Its ability to act as a Lewis acid makes it suitable for facilitating reactions such as aldol condensations and other carbon-carbon bond-forming reactions.
- Case Study: Aldol Reactions
Research has demonstrated that BFA can enhance the enantioselectivity in the reduction of certain compounds when used in conjunction with cyclodextrins. For instance, using sodium borohydride (NaBH4) alongside BFA in a constrained environment resulted in higher yields and selectivity for desired products, showcasing its potential as a catalyst in asymmetric synthesis .
Drug Development
This compound is being explored for its pharmacological properties. It has been studied for its interactions with various biological targets, including its role as an intermediate in the synthesis of pharmaceuticals.
- Case Study: Anticancer Agents
BFA derivatives have shown promise in the development of anticancer drugs. The modification of its structure has led to compounds that exhibit cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications .
Functionalization of Nanoparticles
Recent studies have highlighted the use of this compound in the functionalization of magnetic nanoparticles (MNPs). By attaching BFA to silica-coated MNPs, researchers have developed catalysts that facilitate green chemical reactions under mild conditions.
- Case Study: Thiazolidin-4-One Synthesis
A novel catalyst composed of Fe3O4@SiO2@(CH2)3–urea–benzoic acid was employed to synthesize thiazolidin-4-one derivatives, which are known for their biological activities including anti-inflammatory and antimicrobial properties. This method allowed for high yields and reusability of the catalyst across multiple reaction cycles .
Upcycling Waste Materials
This compound is also being investigated for its role in environmental chemistry, particularly in the upcycling of polystyrene waste into valuable chemicals like benzoic acid. This process utilizes light and oxygen-rich environments to convert waste plastics into useful compounds, thereby addressing plastic pollution .
Green Chemistry Initiatives
The use of BFA in catalysis aligns with green chemistry principles by promoting reactions that minimize waste and energy consumption while maximizing efficiency and safety.
Mechanism of Action
The mechanism of action of benzoylformic acid involves its interaction with various molecular targets and pathways. For instance, it acts as a substrate for enzymes such as benzoylformate decarboxylase, which catalyzes its decarboxylation to benzaldehyde . Additionally, this compound can undergo thermal decomposition through decarboxylation and decarbonylation reactions .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Benzoic Acid (C₇H₆O₂)
Property | Benzoylformic Acid | Benzoic Acid |
---|---|---|
Structure | α-Keto carboxylic acid | Simple aromatic carboxylic acid |
Reactivity | Decarboxylates to benzaldehyde | Stable; undergoes β-oxidation |
Metabolic Pathway | Precursor to benzoic acid | Direct entry into β-ketoadipate |
Applications | Organic synthesis intermediate | Food preservative, pharmaceuticals |
- Key Difference : this compound’s ketone group enables decarboxylation (e.g., via BzfA ), while benzoic acid is metabolized directly via the β-ketoadipate pathway .
Mandelic Acid (C₈H₈O₃)
Property | This compound | Mandelic Acid |
---|---|---|
Structure | α-Keto carboxylic acid | α-Hydroxy carboxylic acid |
Biological Role | Catabolic intermediate/product | Precursor to this compound |
Metabolism | Requires BzfA decarboxylase | Requires racemase/dehydrogenase |
Phenylpyruvic Acid (C₉H₈O₃)
Property | This compound | Phenylpyruvic Acid |
---|---|---|
Structure | Benzene-linked α-keto acid | Phenyl-linked α-keto acid |
Reactivity | Decarboxylates to benzaldehyde | Transaminates to phenylalanine |
Applications | Synthetic intermediates | Diagnostics (phenylketonuria) |
- Key Difference: this compound’s decarboxylation is enzyme-specific (BzfA), whereas phenylpyruvic acid is primarily linked to amino acid metabolism .
Benzaldehyde (C₇H₆O)
Property | This compound | Benzaldehyde |
---|---|---|
Structure | Oxidized (carboxylic acid) | Aldehyde |
Metabolic Fate | Converted to benzaldehyde | Oxidized to benzoic acid |
Applications | Precursor in synthesis | Flavoring agent, fragrances |
- Key Difference : this compound is a precursor to benzaldehyde, which is further oxidized to benzoic acid in microbial pathways .
Biological Activity
Benzoylformic acid (BFA) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an aromatic carboxylic acid with the molecular formula C9H8O3. Its structure consists of a benzoyl group attached to a formic acid moiety, which contributes to its reactivity and biological activity.
1. Antimicrobial Activity
BFA exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogens, including bacteria and fungi. For instance, research indicates that derivatives of benzoic acid, including BFA, possess significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
E. coli | 15 | 10 |
S. aureus | 12 | 10 |
Candida albicans | 10 | 10 |
2. Antioxidant Properties
BFA has been recognized for its antioxidant capabilities, which are crucial in combating oxidative stress in biological systems. The presence of hydroxyl groups in its structure enhances its ability to scavenge free radicals, thereby protecting cells from damage .
3. Anti-inflammatory Effects
Research has demonstrated that BFA can modulate inflammatory responses. In vitro studies reveal that BFA reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests a potential therapeutic role in managing inflammatory diseases.
The biological activity of this compound is attributed to several mechanisms:
- Protein Interaction : BFA has been shown to interact with various proteins involved in cell signaling pathways, enhancing or inhibiting their activity depending on the context .
- Enzyme Modulation : It influences enzyme activities associated with metabolic pathways, including those involved in oxidative stress responses .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of BFA against foodborne pathogens. Results indicated that BFA effectively inhibited bacterial growth at concentrations as low as 5 mg/mL, suggesting its potential use as a natural preservative in food products.
Case Study 2: Anti-inflammatory Action
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of BFA significantly reduced markers of inflammation and improved overall health outcomes compared to untreated controls . This highlights its potential application in treating inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the common laboratory synthesis methods for benzoylformic acid, and how do their reaction conditions differ?
this compound is synthesized via four primary routes:
- Hydrolysis of benzoyl cyanide : Requires acidic or alkaline conditions (e.g., H₂SO₄ or NaOH) to yield the acid.
- Oxidation of mandelic acid : Uses oxidizing agents like KMnO₄ under controlled pH and temperature.
- Friedel-Crafts acylation : Involves benzene derivatives with acyl halides, catalyzed by Lewis acids (e.g., AlCl₃).
- Oxidation of styrene : Employs ozone or peroxides to cleave the double bond.
Q. How does pH influence the solubility and purification of this compound?
Solubility in Britton-Robinson buffer varies significantly with pH:
pH | Solubility (g/100 mL) |
---|---|
2.2 | 0.48 |
5.5 | 0.85–1.26 |
7.2 | 0.98–1.25 |
9.2 | 1.25 |
Recrystallization is most efficient near pH 5.5–7.2, where moderate solubility allows for controlled crystal growth. Adjusting pH post-synthesis using dilute HCl or NaOH enhances yield . |
Q. What analytical techniques are recommended for quantifying this compound in biological samples?
- HPLC-MS : Using a C18 column with mobile phases (e.g., acetonitrile/0.1% formic acid) and detection at 210–260 nm.
- Sample preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (ethyl acetate) to isolate the analyte from urine or serum.
- Validation : Employ certified reference standards (e.g., EP Impurity B) and spike-recovery tests (85–115% recovery) to ensure accuracy .
Advanced Research Questions
Q. How can transition metal catalysts optimize decarboxylative coupling reactions involving this compound?
- Pd-catalyzed reactions : Use Pd(TFA)₂ (3 equiv) in DME at 150–165°C for 24–48 h to facilitate C–H functionalization.
- Cu-mediated systems : Cu₂O (5 mol%) with 1,10-phenanthroline in NMP/quinoline (3:1) at 170°C for 24 h improves selectivity. Key challenges include avoiding over-oxidation and managing catalyst deactivation. Pre-activation of the catalyst under inert atmospheres enhances turnover .
Q. What computational methods predict the physicochemical properties of this compound?
- Joback Method : Estimates ideal gas heat capacity (≈250 J/mol·K) and critical temperature (≈720 K).
- McGowan Method : Calculates hydrophobicity (logP ≈1.2) and molar volume (≈120 cm³/mol).
- NIST WebBook : Validates experimental data (e.g., melting point: 98–100°C) using quantum mechanical simulations .
Q. How do oxidative degradation pathways impact the stability of this compound in storage?
this compound degrades via α-ketoacid decarboxylation, especially under UV light or elevated temperatures. Stability studies show:
- Half-life : 14 days at 25°C in aqueous buffers (pH 7.4).
- Mitigation : Store at 4°C in amber vials with desiccants. Add antioxidants (e.g., BHT) to organic solutions to inhibit radical formation .
Q. What role does this compound play in multi-step syntheses of bioactive compounds?
- Pharmaceutical intermediates : Serves as a precursor to α-hydroxy acids (e.g., mandelic acid) via reduction with NaBH₄.
- Agrochemicals : Reacts with hydrazines to form herbicides (e.g., pyrazolyl derivatives).
- UV-curable coatings : Cross-links with polyols in the presence of photoinitiators (e.g., Irgacure 2959) .
Q. Methodological Guidance
Q. How can researchers validate chromatographic methods for this compound quantification?
- Calibration curves : Use 5–7 concentration points (0.1–50 µg/mL) with R² >0.99.
- System suitability : Ensure resolution ≥2.0 from structurally similar analogs (e.g., phenylglyoxylic acid).
- Inter-laboratory reproducibility : Perform tests across three independent labs with ≤5% RSD .
Q. What strategies improve yields in this compound esterification reactions?
Properties
IUPAC Name |
2-oxo-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQJJMHZNSSFSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
43165-51-1 (sodium), 52009-50-4 (calcium), 63468-90-6 (potassium) | |
Record name | Phenylglyoxylic acid | |
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DSSTOX Substance ID |
DTXSID80209993 | |
Record name | Phenylglyoxylic acid | |
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Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | Phenylglyoxylic acid | |
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Record name | Phenylglyoxylic acid | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
920.0 mg/mL at 0 °C | |
Record name | Benzoylformic Acid | |
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Record name | Phenylglyoxylic acid | |
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CAS No. |
611-73-4 | |
Record name | Phenylglyoxylic acid | |
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Record name | Phenylglyoxylic acid | |
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Record name | Benzoylformic Acid | |
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Record name | Phenylglyoxylic acid | |
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Record name | Benzoylformic acid | |
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Record name | PHENYLGLYOXYLIC ACID | |
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Record name | Phenylglyoxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001587 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
66 °C | |
Record name | Benzoylformic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02279 | |
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Record name | Phenylglyoxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001587 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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